molecular formula C16H15N3O3S B5835921 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide

2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide

Cat. No. B5835921
M. Wt: 329.4 g/mol
InChI Key: UFDGVQIVSOXITR-UHFFFAOYSA-N
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Description

2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has shown potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has also been investigated for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activation of nuclear factor-kappa B.
Biochemical and Physiological Effects:
2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has also been shown to have low toxicity, making it a safe compound to work with. However, 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide has some limitations, including its poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its antioxidant properties and its potential as a treatment for oxidative stress-related diseases. Additionally, future research could focus on improving the solubility of 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide in water to make it easier to work with in aqueous solutions.

Synthesis Methods

2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the addition of 3-methylphenylamine. The resulting product is then purified using column chromatography to obtain pure 2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide.

properties

IUPAC Name

2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-5-3-6-12(9-10)17-16(23)18-15(20)13-7-4-8-14(11(13)2)19(21)22/h3-9H,1-2H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDGVQIVSOXITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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